5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
Description
1,2,4-Oxadiazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The target compound, 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole, features a 1,2,4-oxadiazole core substituted at position 3 with a 4-isopropoxyphenyl group and at position 5 with a 3-phenylpyrazolyl moiety.
Properties
IUPAC Name |
5-(3-phenyl-1H-pyrazol-5-yl)-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13(2)25-16-10-8-15(9-11-16)19-21-20(26-24-19)18-12-17(22-23-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMDSAXQJCUAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(Propan-2-yloxy)benzohydrazide
The synthesis begins with the preparation of 4-(propan-2-yloxy)benzohydrazide, a critical intermediate for oxadiazole ring formation. Ethyl 4-(propan-2-yloxy)benzoate is refluxed with hydrazine hydrate (80–100%) in ethanol for 6–8 hours, yielding the hydrazide derivative with >90% efficiency. This step is pivotal for ensuring high purity, as residual hydrazine may interfere with subsequent cyclization.
Cyclocondensation with 3-Phenyl-1H-pyrazole-5-carbonitrile
The hydrazide intermediate undergoes cyclocondensation with 3-phenyl-1H-pyrazole-5-carbonitrile in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 4–6 hours. This reaction forms the 1,2,4-oxadiazole ring via dehydration, with yields averaging 65–75%. The use of POCl₃ as a cyclizing agent is preferred due to its efficacy in facilitating intramolecular nucleophilic attack, though it requires careful handling under anhydrous conditions.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 4 | 75 |
| H₂SO₄ | 100 | 6 | 58 |
| PCl₅ | 90 | 5 | 68 |
Microwave-Assisted Synthesis
One-Pot Microwave Reaction
Microwave irradiation significantly reduces reaction times while improving yields. A mixture of 4-(propan-2-yloxy)benzohydrazide, 3-phenyl-1H-pyrazole-5-carboxylic acid, and triphenylphosphine (PPh₃) is irradiated at 150°C for 15–20 minutes in a sealed vessel. This method achieves 80–85% yield by enhancing reaction kinetics and minimizing side products. The use of clay-supported catalysts (e.g., montmorillonite K10) further improves efficiency, as demonstrated in analogous oxadiazole syntheses.
Solvent-Free Conditions
Solvent-free microwave synthesis under green chemistry principles involves grinding the reactants with iodine (I₂) as an oxidizing agent. This approach eliminates the need for toxic solvents and achieves 78% yield in 10 minutes, though product purification requires careful recrystallization from dimethylformamide (DMF)-methanol mixtures.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic esters are employed to introduce the 4-(propan-2-yloxy)phenyl group post-oxadiazole formation. 5-(3-Phenyl-1H-pyrazol-5-yl)-3-iodo-1,2,4-oxadiazole is reacted with 4-(propan-2-yloxy)phenylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 60°C for 12 hours. This method yields 70–75% product but requires rigorous exclusion of moisture.
Table 2: Catalytic Systems for Cross-Coupling
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF | 75 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 68 |
| NiCl₂(dppe) | NaOtBu | Toluene | 55 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and LogP Analysis
HPLC analysis (C18 column, acetonitrile-water) confirms >98% purity. The compound exhibits a logP of 6.98, indicating high lipophilicity suitable for membrane permeability in biological assays.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving the phenyl or pyrazole rings.
Reduction: Reduction reactions can occur, particularly at the oxadiazole ring.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions that integrate pyrazole and oxadiazole moieties. The structural characterization can be performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Example Synthesis Route
- Formation of Pyrazole : The initial step involves the condensation of phenylhydrazine with appropriate carbonyl compounds to form the pyrazole ring.
- Oxadiazole Formation : The subsequent reaction with carboxylic acids or their derivatives leads to the formation of the oxadiazole ring.
- Final Coupling : The final product is obtained through coupling reactions that introduce the propan-2-yloxy group onto the phenyl ring.
Biological Applications
The biological activities of this compound are noteworthy, particularly in pharmacology.
Anticancer Activity
Research has indicated that derivatives of pyrazoles exhibit significant anticancer properties. For instance, compounds similar to 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidant Properties
Several studies have demonstrated that pyrazolone derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
Agricultural Applications
The compound also shows potential in agrochemistry.
Fungicidal Activity
Research indicates that certain pyrazolone derivatives exhibit fungicidal activity against a range of plant pathogens. This makes them suitable candidates for developing new agricultural fungicides .
Material Science Applications
In material science, oxadiazoles are known for their photophysical properties.
Luminescent Materials
Compounds like 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole have been explored for their applications in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation .
Data Tables
| Application Area | Activity | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Fungicidal | Effective against plant pathogens | |
| Luminescent | Potential use in OLEDs |
Case Studies
- Anticancer Study : A study conducted on a series of pyrazolone derivatives showed that modifications at the 3-position significantly enhanced anticancer activity against breast cancer cell lines .
- Fungicide Development : A recent investigation into the fungicidal properties of pyrazolone derivatives revealed promising results against Fusarium species, suggesting potential for agricultural applications .
Mechanism of Action
The mechanism of action of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Pharmacological Potential
For instance:
- Antitumor activity: Compounds with trimethoxyphenyl substituents (e.g., ’s compound 19b) inhibit cancer cell lines (A549, MCF-7) via microtubule disruption .
- Antimicrobial effects: Oxadiazoles with nitrofuryl groups (e.g., ’s compound 2e) target Gram-positive pathogens and Mycobacterium tuberculosis .
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of the target compound and key analogues is summarized in Table 1.
Key Observations
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : Trifluoromethyl () and nitro groups () reduce electron density on the oxadiazole ring, altering binding interactions with biological targets.
- Heterocyclic Variations : Pyrazole (target compound) vs. triazole () substituents influence hydrogen-bonding capacity and metabolic stability.
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts.
Chemical Structure and Properties
The structure of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole features a pyrazole ring and an oxadiazole moiety, which are known for their pharmacological significance. The unique arrangement of substituents contributes to its biological activity.
The biological effects of this compound are attributed to its ability to interact with various molecular targets. It may modulate enzyme activities involved in inflammatory pathways or cancer progression. For instance, it has been suggested that compounds with similar structures can inhibit specific kinases or receptors that play crucial roles in cell signaling related to cancer and inflammation.
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole core exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro evaluations showed that derivatives of oxadiazoles exhibited IC50 values ranging from 0.67 µM to 0.87 µM against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | ACHN | 0.87 |
These findings indicate a promising potential for further development as anticancer agents.
Anti-inflammatory Activity
Compounds similar to 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole have also shown anti-inflammatory effects. For instance, some derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Case Study 1: Anticancer Efficacy
In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer efficacy against multiple cancer types. The most potent compound demonstrated significant growth inhibition in melanoma and breast cancer cell lines, with growth percentages reaching up to 98% at a concentration of .
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the inhibitory effects of oxadiazole derivatives on human alkaline phosphatase (ALP), an enzyme associated with tumor progression. One compound showed an IC50 value of 0.420 µM against ALP, indicating strong potential for therapeutic application in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole, and how do reaction conditions influence yield?
- Methodology : Cyclization of amidoxime precursors with nitrile derivatives under reflux conditions (e.g., using phosphorus oxychloride or thionyl chloride) is a common approach for oxadiazole synthesis . Key parameters include temperature (80–120°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios. Purification via flash column chromatography (hexane:ethyl acetate gradients) or recrystallization improves purity. Yields typically range from 60% to 85%, depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR : and NMR verify aromatic proton environments and substituent connectivity (e.g., pyrazole protons at δ 6.5–7.5 ppm) .
- HRMS : Confirms molecular weight (expected ~365.35 g/mol) and isotopic patterns.
- FTIR : Identifies oxadiazole ring vibrations (C=N stretch ~1600 cm) and ether linkages (C-O-C ~1250 cm) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Agar diffusion tests against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) at concentrations of 10–100 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., glioblastoma LN229) to assess IC values .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s structure-activity relationship (SAR) for anticancer applications?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like DNA topoisomerase II or tubulin. Focus on π-π stacking between the phenyl/pyrazole moieties and hydrophobic binding pockets .
- DFT Calculations : Multiwfn software analyzes electron density (e.g., Laplacian at bond critical points) to predict reactive sites for electrophilic substitution .
Q. What strategies resolve contradictions in biological activity data across structurally similar oxadiazoles?
- Methodology :
- Meta-Analysis : Compare IC values from independent studies (e.g., oxadiazole derivatives with trifluoromethyl vs. methoxy substituents) to identify substituent-dependent trends .
- Proteomics : SILAC-based profiling in treated cells identifies off-target effects that may explain variability in apoptosis induction .
Q. How does enantiomeric purity impact pharmacokinetic properties, and what analytical methods ensure stereochemical fidelity?
- Methodology :
- Chiral HPLC/SFC : Resolve enantiomers using Chiralpak AD-H columns (heptane:ethanol mobile phase). SFC with CO/methanol gradients achieves >97% enantiomeric excess, as seen in related oxadiazoles .
- In Vivo DMPK : Monitor plasma half-life (t) and clearance in murine models to correlate stereochemistry with metabolic stability .
Q. What are the mechanistic insights into its potential anti-inflammatory activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
